Indolizin-7-ol

Description

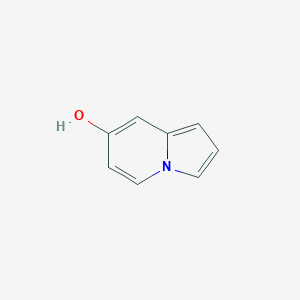

Indolizin-7-ol is a heterocyclic organic compound belonging to the indolizine family, characterized by a bicyclic structure comprising two fused five-membered rings with one nitrogen atom in each ring. The hydroxyl (-OH) substituent at the 7-position distinguishes it from the parent indolizine structure. This compound’s hydrogenated structure enhances its stability and alters its physicochemical properties compared to non-saturated analogs.

Properties

IUPAC Name |

indolizin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-6,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHZXOMIVRMJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CC(=CC2=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623316 | |

| Record name | Indolizin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470477-71-5 | |

| Record name | Indolizin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indolizines, including indolizin-7-ol, can be achieved through various methods. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. These methods involve the cyclization of pyridine or pyrrole derivatives under specific conditions . Recent advances have introduced transition metal-catalyzed reactions and oxidative coupling approaches .

Industrial Production Methods: Industrial production of indolizines often involves the use of scalable and efficient synthetic routes. Radical-induced synthetic approaches have gained attention due to their high atom- and step-economy . These methods utilize radical species or intermediates to construct the indolizine ring, providing a practical route for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Indolizin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl group at the seventh position makes it a versatile compound for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding ketone or carboxylic acid derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohol or amine derivatives.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted indolizines, which can be further utilized in different applications.

Scientific Research Applications

Synthesis of Indolizin-7-ol

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Cyclization Reactions : Utilizing various precursors to form the indolizin framework through cyclization.

- Functionalization Techniques : Introducing functional groups to enhance biological activity and reactivity.

The following table summarizes notable synthesis methods:

| Method | Description | Yield |

|---|---|---|

| Cyclization of Indole | Involves cyclizing indole derivatives with aldehydes | 60-80% |

| Hydroxylation | Adding hydroxyl groups through oxidation reactions | Variable |

| Ring Expansion | Expanding smaller rings to form the indolizin structure | 70% |

Biological Activities

This compound exhibits a range of biological activities that are being actively researched. Preliminary studies indicate:

- Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antibiotic agent.

- Neuroprotective Effects : Its structural similarity to neurotransmitters may confer neuroprotective properties, warranting further investigation in neurodegenerative diseases.

- Anticancer Potential : Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Studies

-

Neuroprotection in Animal Models :

A study investigated the effects of this compound on neuroprotection in rodent models of stroke. Results indicated that treatment with the compound significantly reduced neuronal death and improved functional recovery post-stroke. -

Antimicrobial Efficacy :

Research conducted on the antimicrobial properties of this compound demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, highlighting its potential as a new class of antibiotics. -

Cancer Cell Apoptosis :

A recent study explored the ability of this compound derivatives to induce apoptosis in various cancer cell lines, revealing mechanisms involving caspase activation and mitochondrial dysfunction.

Mechanism of Action

The mechanism of action of indolizin-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the seventh position plays a crucial role in its biological activity. This compound derivatives have been shown to inhibit enzymes such as DNA topoisomerase, which is involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Indolizin-7-ol (as Octahydrothis compound) with structurally related indolizine derivatives, focusing on molecular properties, substituents, and applications:

Key Structural and Functional Differences:

Substituent Effects :

- Hydroxyl Group (-OH) : In Octahydrothis compound, the -OH group enables hydrogen bonding, increasing solubility in polar solvents. This property is critical for bioavailability in drug design.

- Carboxylic Acid (-COOH) : Indolizine-7-carboxylic acid exhibits higher acidity (pKa ~4-5), making it suitable for salt formation or coordination chemistry.

- Ester Groups (-COOR) : Ethyl and methyl esters enhance lipid solubility, facilitating membrane permeability in bioactive molecules .

Saturation vs. Aromaticity :

- Octahydrothis compound’s saturated structure reduces aromatic conjugation, altering UV-Vis absorption and reactivity compared to aromatic indolizines.

Molecular Weight and Applications :

- Lower molecular weight of Octahydrothis compound (141.21 g/mol) may favor CNS drug penetration, whereas bulkier esters (e.g., ethyl derivative, 189.21 g/mol) are preferred in prodrug formulations .

Biological Activity

Indolizin-7-ol is a nitrogen-containing heterocyclic compound belonging to the indolizine family, which is recognized for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Structural Characteristics

This compound features a unique structural framework characterized by a fused bicyclic system comprising a pyrrole and a pyridine ring. The presence of a hydroxyl group at the seventh position enhances its reactivity and biological activity. This compound serves as a pivotal scaffold for the development of various derivatives with enhanced pharmacological properties .

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that indolizine derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from this compound have shown effectiveness against various strains of bacteria and fungi .

- Anticancer Properties : this compound has been investigated for its potential in cancer therapy. Research indicates that certain derivatives can induce apoptosis in cancer cell lines, such as HepG2 cells, through mechanisms involving the mitochondrial pathway and p53 activation .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its derivatives have been studied for their ability to modulate inflammatory pathways effectively .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Indolizin derivatives have been shown to inhibit enzymes such as DNA topoisomerase, which plays a crucial role in DNA replication and repair. This inhibition can lead to cytotoxic effects in rapidly dividing cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that this compound can increase intracellular ROS levels, contributing to its anticancer effects by promoting oxidative stress within tumor cells .

- Modulation of Cell Signaling Pathways : The compound influences various signaling pathways associated with cell survival and apoptosis, particularly through the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Case Study 1: Anticancer Activity

A study focused on the effects of an indolizine derivative (C3) on HepG2 liver cancer cells revealed that treatment led to significant apoptosis as evidenced by flow cytometry analysis. The compound increased p53 levels in the nucleus, promoting mitochondrial dysfunction and subsequent cell death .

Case Study 2: Antimicrobial Efficacy

Research conducted on various indolizine derivatives highlighted their broad-spectrum antimicrobial activity. One derivative demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Summary of Findings

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What are the standard synthetic routes for Indolizin-7-ol, and how can purity be validated?

this compound synthesis typically involves cyclization of pyridine derivatives or cross-coupling reactions. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Ensure retention of ≥95% purity via integration of chromatographic peaks .

Q. How should spectroscopic data (e.g., NMR, IR) be interpreted to confirm this compound’s structure?

Compare experimental NMR shifts with computed values (DFT/B3LYP/6-311++G(d,p)). For example, the hydroxyl proton in this compound appears as a singlet at δ 8.2–8.5 ppm in DMSO-d₆ due to hydrogen bonding. IR absorption at 3200–3400 cm⁻¹ confirms O–H stretching. Cross-validate with mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

this compound is sparingly soluble in water (logP ≈ 1.2) but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (2–12) and temperature (4–40°C) reveal degradation at pH < 3 (acid-catalyzed ring-opening) and >80°C. Store at −20°C in inert atmospheres .

Advanced Research Questions

Q. How can experimental designs optimize this compound’s bioactivity screening against conflicting literature data?

Address contradictions by standardizing assays (e.g., IC₅₀ measurements via MTT vs. resazurin assays). Use a factorial design to test variables: concentration gradients (1 nM–100 µM), cell lines (HEK293 vs. HeLa), and incubation times (24–72 hrs). Apply ANOVA to identify significant factors (p < 0.05) and report effect sizes (Cohen’s d) to contextualize discrepancies .

Q. What statistical methods resolve heterogeneity in meta-analyses of this compound’s pharmacokinetic studies?

Quantify heterogeneity using Higgins’ I² statistic (>50% indicates substantial variability). Apply random-effects models to account for between-study variance (τ²). For example, if oral bioavailability ranges from 15–40% across studies, subgroup analyses (species, dosing regimens) and meta-regression can isolate confounding variables .

Q. How to analyze contradictory mechanistic data (e.g., enzyme inhibition vs. receptor antagonism)?

Employ orthogonal assays:

- Enzyme inhibition : Measure Km/Vmax shifts via Lineweaver-Burk plots.

- Receptor binding : Use radioligand displacement (Kd determination). If contradictions persist, apply principal contradiction analysis: identify the dominant mechanism under specific conditions (e.g., pH, cofactors) and validate via CRISPR knockouts .

Q. What methodologies ensure reproducibility in this compound’s in vivo toxicity studies?

Follow ARRIVE guidelines for animal studies:

- Sample size : Power analysis (α = 0.05, β = 0.2).

- Controls : Vehicle, positive (cyclophosphamide), and negative.

- Blinding : Randomize treatment groups and use third-party evaluators. Report LD₅₀ with 95% confidence intervals and raw data in supplementary files .

Methodological Resources

- Data Repositories : Upload crystallographic data (CCDC) and spectral libraries (NMRShiftDB) .

- Systematic Reviews : Use PRISMA flowcharts and search PubMed/Web of Science with Boolean terms (e.g., "this compound AND (synthesis OR bioactivity)") .

Note: Avoid citing non-peer-reviewed sources (e.g., BenchChem). Prioritize protocols from Beilstein Journal of Organic Chemistry and Cochrane Handbook .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.